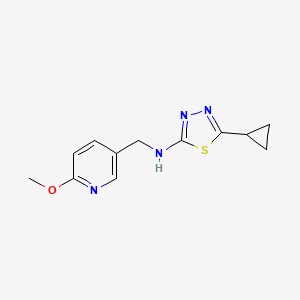

5-cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(6-methoxypyridin-3-yl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-17-10-5-2-8(6-13-10)7-14-12-16-15-11(18-12)9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPAKRWZVKVGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CNC2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other sulfur sources.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions or by coupling reactions using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or the thiadiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiadiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

- Structure: The 1,3,4-thiadiazole core is substituted with a 4-chloroquinoline group at position 3.

- Activity: Molecular docking studies against COVID-19 main protease (PDB: 6LU7) showed binding energies ranging from -8.1 to -5.4 kcal/mol, comparable to the native ligand (-8.1 kcal/mol).

- Comparison: The cyclopropyl group in the target compound may confer greater metabolic stability than the 4-chloroquinoline substituent, but the latter exhibits stronger binding affinity to viral proteases.

N-Phenyl-1,3,4-thiadiazol-2-amine Derivatives with Morpholine Substitutents

Antifungal Activity

- Compounds : Derivatives with di(indol-3-yl)methylphenyl substituents (e.g., Compounds 18–23 in ) showed high yields (70–92%) and antifungal activity.

- Key Data: Compound 22 (4-((5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-yl)amino)benzene-1,3-diol) exhibited a molecular weight of 529.16 and potent activity against fungal pathogens .

- Comparison : The target compound’s smaller cyclopropyl group may reduce steric hindrance, enhancing target engagement compared to bulkier indole-based derivatives.

Antimicrobial Activity

- Compounds : Nitrofuran-linked thiadiazoles () demonstrated activity against bacterial and fungal strains.

- Key Data : Compounds 10–17 showed MIC values comparable to standard drugs like ketoconazole.

- Comparison : The methoxypyridine substituent in the target compound may reduce toxicity compared to nitro groups, which are often associated with mutagenicity .

Structural and Functional Insights (Data Tables)

Table 1: Key Structural Features and Activities

Biological Activity

5-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activities associated with this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a thiadiazole ring, which is known for its significant pharmacological potential. The presence of the cyclopropyl group and the methoxy-pyridine moiety enhances its lipophilicity and biological activity.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been reported to exhibit notable antimicrobial properties. For instance:

- A study highlighted that various thiadiazole derivatives showed significant antibacterial effects against strains such as Xanthomonas oryzae and Rhizoctonia solani . The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated an inhibition rate of 56% against X. oryzae at a concentration of 100 μg/mL .

| Compound | Target Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) | X. oryzae | 56% | 100 |

Antitumor Activity

Research has shown that certain thiadiazole derivatives possess antitumor properties. In one study:

- Several synthesized compounds were tested against breast cancer cell lines. Notably, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines displayed IC50 values lower than those of the standard drug cisplatin (IC50 = 3.3 μM) .

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | 3.3 | Cisplatin |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been documented:

- A derivative containing a methoxy group and pyridine ring exhibited anti-neuroinflammatory properties with relatively low toxicity levels. This suggests that modifications in the structure can enhance therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study focused on the antimicrobial properties of various thiadiazole derivatives:

- Compounds were screened against multiple bacterial strains. The results indicated that several derivatives exhibited potent antibacterial activity with minimal cytotoxicity towards human cells.

Case Study 2: Antitumor Efficacy

Another investigation evaluated the antitumor activities of newly synthesized thiadiazole compounds:

- The study found that certain derivatives significantly inhibited tumor growth in vitro compared to control groups. These findings support further exploration into their use as potential anticancer agents.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| POCl₃ Cyclization | POCl₃, 90°C, 3 hours | 75–85 | |

| Chloroacetyl Functionalization | Chloroacetyl chloride, DMF, Et₃N | 60–70 | |

| NaOH/I₂ Cyclization | NaOH, I₂/KI, reflux | 68–75 |

Advanced Structural Characterization Techniques

Q2. How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:

Multi-technique characterization is critical:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.59–7.36 ppm for pyridine and cyclopropane) and methoxy groups (δ 3.87 ppm) . Thiadiazole C=N peaks appear at ~1573 cm⁻¹ in FTIR .

- X-ray Crystallography : Crystal structures (e.g., PDB) reveal dihedral angles between thiadiazole and pyridine rings (18.2°–30.3°), confirming non-planar conformations. Hydrogen bonds (N–H···N) stabilize supramolecular assemblies .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 215 [M+H]⁺ for related analogs) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.16–3.87 ppm (aliphatic protons) | |

| FTIR | 1573 cm⁻¹ (C=N), 1095 cm⁻¹ (C–O) | |

| X-ray | Dihedral angles: 18.2°–30.3° |

Biological Activity Profiling and Mechanism

Q3. What in vitro assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?

Answer:

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli .

- Apoptosis Induction : Caspase-3 activation assays in cancer cell lines (e.g., HeLa) using fluorescent substrates .

- Molecular Docking : Simulations against targets like TNF-α or bacterial topoisomerases to predict binding affinity .

Q. Table 3: Example Bioactivity Data

| Assay Type | Target/Model | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Caspase-3 Activation | HeLa Cells | 2.5 µM | |

| MIC (Antibacterial) | E. coli ATCC 25922 | 16 µg/mL |

Advanced Analysis of Data Contradictions

Q4. How should researchers address discrepancies in spectroscopic or biological data across studies?

Answer:

- Crystallographic vs. NMR Data : X-ray structures (e.g., two distinct conformers with dihedral angles 18.2° vs. 30.3°) may explain variable NMR coupling constants .

- Biological Variability : Differences in cell line sensitivity (e.g., caspase-3 IC₅₀ values) require standardized protocols (e.g., ATP-based viability assays) .

- Stereochemical Purity : Chiral HPLC or circular dichroism can resolve enantiomeric impurities affecting bioactivity .

Structure-Activity Relationship (SAR) Studies

Q5. How do substituents on the thiadiazole and pyridine rings influence bioactivity?

Answer:

- Cyclopropyl Group : Enhances lipophilicity and membrane permeability vs. bulkier aryl groups .

- 6-Methoxy Pyridine : Methoxy groups improve solubility and hydrogen-bonding capacity, critical for target engagement .

- Thiadiazole Core : Essential for π-π stacking with aromatic residues in enzyme active sites .

Q. Table 4: SAR Trends

| Substituent | Effect on Bioactivity | Reference |

|---|---|---|

| Cyclopropyl | ↑ Lipophilicity, ↑ Anticancer | |

| 6-Methoxy Pyridine | ↑ Solubility, ↑ Antimicrobial |

Safety and Handling in Laboratory Settings

Q6. What precautions are necessary for handling this compound during synthesis?

Answer:

- PPE : Gloves and goggles mandatory due to irritant properties .

- Ventilation : Use fume hoods when working with POCl₃ or chloroacetyl chloride .

- First Aid : For skin/eye exposure, rinse with water ≥15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.